4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate - 1251922-53-8

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Catalog Number: EVT-1742396
CAS Number: 1251922-53-8
Molecular Formula: C9H13NO4S
Molecular Weight: 231.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

  • Compound Description: This compound contains a thiazolidine ring substituted with a complex side chain at the nitrogen atom. The side chain incorporates a benzene ring, an ether linkage, and a pyridine ring. The crystal structure reveals that the thiazolidine ring adopts a non-planar conformation and forms intermolecular hydrogen bonds. []
  • Relevance: This compound shares the core 2,4-dioxo-1,3-thiazolidine structure with 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. The presence of a bulky tert-butyl ester group and a substituted phenyl ring in the side chain offers insights into potential structural modifications and their impact on the conformation and intermolecular interactions of the thiazolidine ring. []

Ethyl 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

  • Compound Description: This compound features a thiazolidine ring with a 4-methoxybenzylidene substituent at the 5-position and an ethyl acetate group at the nitrogen. The molecule exhibits a nearly planar conformation between the benzene and thiazolidine rings, stabilized by C—H⋯O hydrogen bonds and C=O–π interactions in the crystal structure. []
  • Relevance: Similar to 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, this compound possesses a 2,4-dioxo-1,3-thiazolidine core and an ester group attached to the nitrogen. The key difference lies in the presence of a 4-methoxybenzylidene substituent at the 5-position, highlighting the possibility of modifying the thiazolidine ring with various aromatic substituents and exploring their effects on molecular conformation and crystal packing. []

N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide

  • Compound Description: This compound features a thiazolidine ring substituted with a propanamide group bearing a 4-isobutylphenyl moiety at the nitrogen. The crystal structure analysis shows that the thiazolidine ring is nearly planar and forms an almost orthogonal angle with the benzene ring. The molecule participates in various intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds. []
  • Relevance: This compound provides another example of a 2,4-dioxo-1,3-thiazolidine core substituted at the nitrogen, similar to 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. The presence of a propanamide linker and a 4-isobutylphenyl group highlights the versatility of structural modifications possible at the nitrogen atom and their potential influence on the thiazolidine ring's conformation and crystal packing arrangements. []

N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

  • Compound Description: This compound consists of a thiazolidine ring with a 5-(4-methoxybenzylidene) substituent and a N,N-diethylacetamide group at the nitrogen. Notably, the thiazolidine and phenyl rings adopt a slightly twisted conformation. The crystal packing is characterized by C—H⋯O hydrogen bonds and π–π stacking interactions. []
  • Relevance: Similar to 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, this compound contains a 2,4-dioxo-1,3-thiazolidine core, but with a 5-(4-methoxybenzylidene) substituent. The presence of a N,N-diethylacetamide group at the nitrogen instead of a simple ester group provides valuable insights into the effects of varying the nitrogen substituent on the conformational preferences and crystal packing of thiazolidine derivatives. []

[2‐[2‐(2,4‐Dioxo‐1,3‐thiazolidin‐3‐yl)ethylamino]‐2‐oxoethyl] 2‐(furan‐2‐carbonylamino) acetate

  • Compound Description: This molecule acts as a reversible, double-headed competitive inhibitor of cathepsin B. It consists of two distinct binding moieties: a dioxothiazolidine head and a furan-2-carbonylamino acetate tail. []
  • Relevance: This compound shares the 2,4-dioxo-1,3-thiazolidine core with 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate. Unlike the target compound's butyl acetate substituent on the nitrogen, this inhibitor features a longer chain with an ethylamino group and a furan-2-carbonylamino acetate tail. This difference highlights how structural variations from the core structure can lead to significant changes in biological activity and target specificity. []

N-(2-[4-[2,4-Dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003)

  • Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid, designed as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist for treating inflammatory skin diseases. It exhibits potent PPARγ activation and effectively inhibits human keratinocyte proliferation and interleukin-2 production. []
  • Relevance: While BP-1003 shares the thiazolidine-2,4-dione moiety with 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate, it lacks the butyl acetate substituent on the nitrogen. Instead, it features a complex side chain incorporating a phenoxy group, an ethylenediamine linker, and a lipoic acid derivative. This difference emphasizes the versatility of the thiazolidinedione scaffold for developing diverse bioactive compounds. []

Properties

CAS Number

1251922-53-8

Product Name

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

InChI

InChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3

InChI Key

QJYQNXLXCKTRBT-UHFFFAOYSA-N

SMILES

CC(=O)OCCCCN1C(=O)CSC1=O

Canonical SMILES

CC(=O)OCCCCN1C(=O)CSC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.